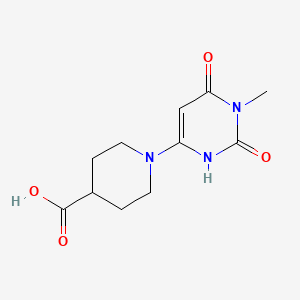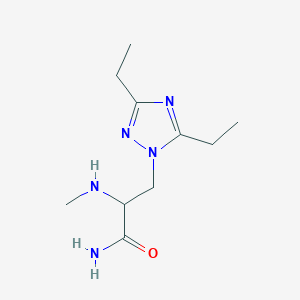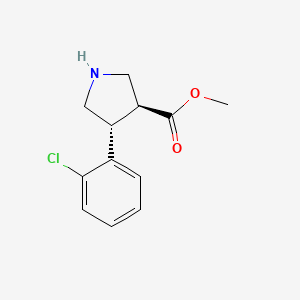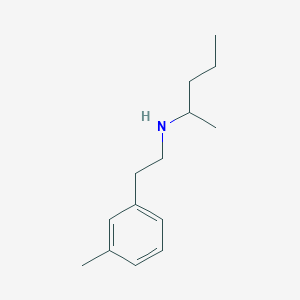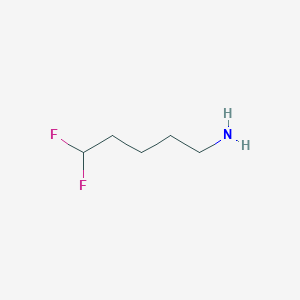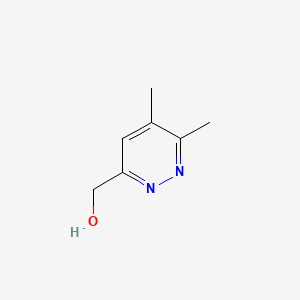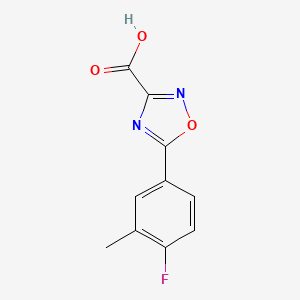![molecular formula C10H14OS B13616238 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by a benzothiophene core structure that is partially hydrogenated, making it a tetrahydro derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol typically involves the hydrogenation of benzo[b]thiophene derivatives followed by the introduction of the ethanol group. One common method involves the catalytic hydrogenation of benzo[b]thiophene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydrobenzo[b]thiophene is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The hydrogen atoms on the benzothiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetaldehyde or 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetic acid.
Reduction: Formation of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanethiol.
Substitution: Formation of halogenated derivatives such as 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethyl bromide.
Applications De Recherche Scientifique
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s ethanol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methanol
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetic acid
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications. The tetrahydrobenzo[b]thiophene core provides a stable and versatile scaffold for further chemical modifications and functionalization.
Propriétés
Formule moléculaire |
C10H14OS |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H14OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h7,11H,1-6H2 |
Clé InChI |
OJKAJJJGSHQYTR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=CS2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
